

reconstitution and storage of lyophilized [Sar9,Met(O2)11]-Substance P

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Compound of Interest

Compound Name: substance P, Sar(9)-Met(O2)(11)-

CAS No.: 110880-55-2

Cat. No.: B550187

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Application Notes and Protocols: [Sar9,Met(O2)11]-Substance P

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and experimental use of lyophilized [Sar9,Met(O2)11]-Substance P, a potent and selective tachykinin NK1 receptor agonist.^{[1][2][3][4]} Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in research applications.

Product Information and Storage

Proper handling and storage are paramount to maintaining the stability and activity of lyophilized peptides.^{[5][6][7][8]} [Sar9,Met(O2)11]-Substance P is hygroscopic and sensitive to oxidation, particularly at the methionine residue.^{[5][9]}

Table 1: Storage and Stability of [Sar9,Met(O2)11]-Substance P

Form	Storage Temperature	Duration	Special Conditions
Lyophilized Powder	-20°C	Up to 1 year	Desiccate, protect from light.[3]
-80°C	Up to 3 years	Desiccate, protect from light.[3][10]	
Stock Solution	-20°C	Up to 1 month	Aliquoted, sealed, protected from moisture.[1][3][10]
-80°C	Up to 6 months	Aliquoted, sealed, protected from moisture.[1][3][10]	

Reconstitution Protocol

To ensure accurate and reproducible experimental results, it is critical to follow a standardized reconstitution procedure.

Materials:

- Lyophilized [Sar9, Met(O2)11]-Substance P vial
- Sterile, nuclease-free water or aqueous buffer (e.g., PBS, pH 7.4)
- Calibrated micropipettes with sterile tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Equilibration:** Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[6][7][9]

- **Solvent Addition:** Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. The peptide is soluble up to 1 mg/mL in water.[1][2] For higher concentrations, up to 100 mg/mL, sonication may be required.[3][11]
- **Dissolution:** Gently vortex the vial to dissolve the peptide. If complete dissolution is not achieved, a brief sonication in an ultrasonic water bath can be beneficial.[1][9] Avoid excessive heating.
- **Aliquoting:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.[5][7][8]
- **Storage:** Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][3][10]

Table 2: Stock Solution Preparation Example

Desired Stock Concentration	Mass of Peptide	Volume of Solvent to Add
1 mM	1 mg	0.7175 mL
5 mM	1 mg	0.1435 mL
10 mM	1 mg	0.0718 mL

Calculations are based on a molecular weight of 1393.66 g/mol .[11]

Experimental Protocols

[Sar9,Met(O2)11]-Substance P is a selective agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor.[12][13] Its activation initiates a signaling cascade that has been implicated in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

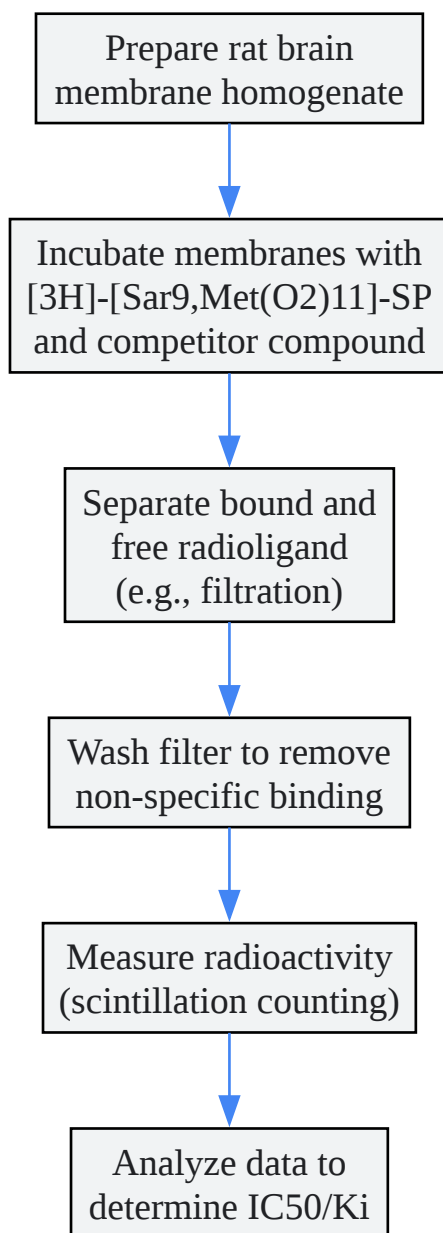
In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to characterize the affinity of test compounds for the NK1 receptor using radiolabeled [Sar9,Met(O2)11]-Substance P.

Table 3: In Vitro NK1 Receptor Binding Assay Parameters

Parameter	Description
Radioligand	[3H]-[Sar9,Met(O2)11]-Substance P
Tissue Source	Rat brain membrane preparations
Binding Affinity (Kd)	1.4 ± 0.5 nM
Receptor Density (Bmax)	160 ± 3.0 fmol/mg protein
Incubation Time	To be determined empirically
Incubation Buffer	e.g., Tris-HCl buffer with protease inhibitors
Washing	Cold incubation buffer
Detection	Scintillation counting
Data from a study using [3H]-[Sar9,Met(O2)11]-Substance P in rat brain membranes. [14]	

Experimental Workflow:



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Caption: Workflow for a competitive NK1 receptor binding assay.

In Vivo Protocol: Intracerebroventricular (i.c.v.) Administration in Rats

This protocol is based on a study characterizing the central effects of [Sar9, Met(O2)11]-Substance P in rats.^{[1][3]}

Table 4: In Vivo i.c.v. Administration Parameters

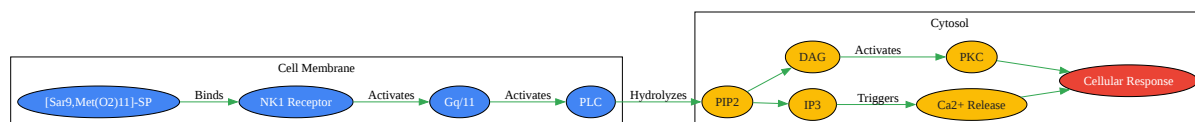
Parameter	Description
Animal Model	Rat
Route of Administration	Intracerebroventricular (i.c.v.)
Dose Range	10 - 100 pmol per rat
Vehicle	Artificial cerebrospinal fluid (aCSF)
Injection Volume	1 μ L
Flush Volume	5 μ L aCSF
Observed Effects	Increased mean arterial pressure, heart rate, face washing, sniffing, and grooming. [1] [3] [15]

Experimental Protocol Steps:

- Anesthetize the rat and place it in a stereotaxic frame.
- Perform a craniotomy to expose the target brain region.
- Slowly infuse 1 μ L of the prepared [Sar9,Met(O₂)11]-Substance P solution (at the desired concentration in aCSF) into the cerebral ventricle.
- Follow with a 5 μ L flush of aCSF to ensure complete delivery of the peptide.[\[1\]](#)[\[3\]](#)
- Monitor the animal for behavioral and physiological changes.

Signaling Pathway

Activation of the NK1 receptor by [Sar9,Met(O₂)11]-Substance P leads to the activation of Gq/11 G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ triggers the release of intracellular calcium (Ca²⁺).



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Caption: NK1 receptor signaling pathway upon agonist binding.

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